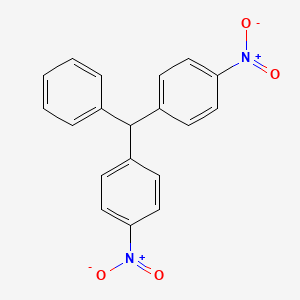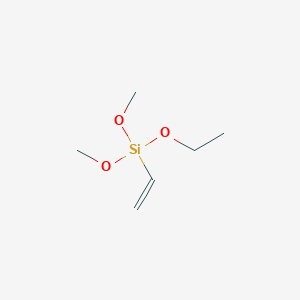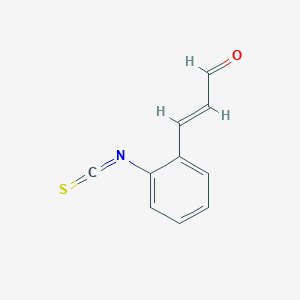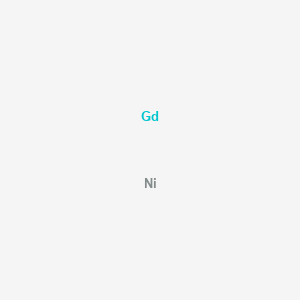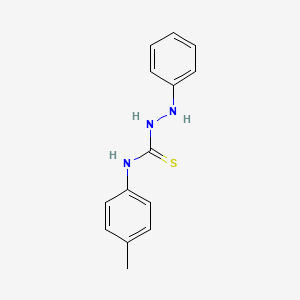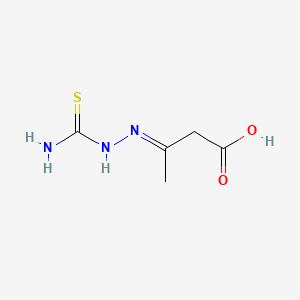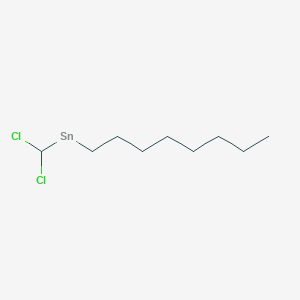
(Dichloromethyl)(octyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dichloromethyl)(octyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a dichloromethyl group and an octyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and industrial processes. The unique structure of this compound makes it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Dichloromethyl)(octyl)stannane can be synthesized through the reaction of octylmagnesium bromide with dichloromethyltin chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for efficiency, yield, and safety, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions: (Dichloromethyl)(octyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form organotin oxides or hydroxides.
Coupling Reactions: It participates in Stille coupling reactions, forming carbon-carbon bonds with organic halides or pseudohalides.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium alkoxides or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine are used in Stille coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted organotin compounds.
Oxidation Reactions: Products include organotin oxides and hydroxides.
Coupling Reactions: Products include coupled organic molecules with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
(Dichloromethyl)(octyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds through coupling reactions.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores the potential use of organotin compounds in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other materials requiring organotin catalysts.
Wirkmechanismus
The mechanism of action of (Dichloromethyl)(octyl)stannane involves its ability to form stable bonds with organic molecules. In coupling reactions, the tin atom facilitates the transfer of organic groups to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
- Trichloro(octyl)stannane
- Tributyltin chloride
- Trimethyltin chloride
Comparison: (Dichloromethyl)(octyl)stannane is unique due to its specific combination of a dichloromethyl group and an octyl group bonded to tin. This structure provides distinct reactivity and stability compared to other organotin compounds. For example, trichloro(octyl)stannane has three chlorine atoms bonded to tin, making it more reactive in certain substitution reactions. Tributyltin chloride and trimethyltin chloride have different alkyl groups, affecting their solubility and reactivity in various chemical processes.
Eigenschaften
CAS-Nummer |
18478-27-8 |
|---|---|
Molekularformel |
C9H18Cl2Sn |
Molekulargewicht |
315.85 g/mol |
IUPAC-Name |
dichloromethyl(octyl)tin |
InChI |
InChI=1S/C8H17.CHCl2.Sn/c1-3-5-7-8-6-4-2;2-1-3;/h1,3-8H2,2H3;1H; |
InChI-Schlüssel |
HVTRHHZQZFZCAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Sn]C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


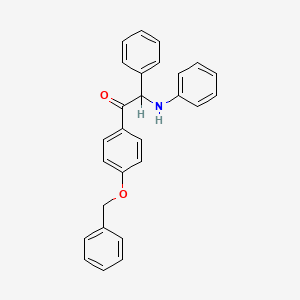

![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)

